molecular formula C8H8OS B057868 5,6-Dihydrobenzo[b]thiophen-7(4H)-one CAS No. 1468-84-4

5,6-Dihydrobenzo[b]thiophen-7(4H)-one

Cat. No. B057868
CAS RN: 1468-84-4
M. Wt: 152.22 g/mol
InChI Key: JEJQJCKVMQVOHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[b]thiophene derivatives are a class of organic compounds that contain a benzene ring fused to a thiophene ring . They are of interest in medicinal chemistry due to their potential biological activities .


Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives often involves the reaction of a ketone moiety in dihydrobenzo[c]-thiophen-4(5H)-ones . The behavior of the ketones under certain conditions can lead to the generation of new benzo[c]-thiophene derivatives .


Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives can be analyzed using techniques such as density functional theory (DFT), which is a quantum mechanical modeling method used to investigate the electronic structure of molecules .


Chemical Reactions Analysis

Benzo[b]thiophene undergoes addition reactions across the 2,3-bond when treated with aluminium chloride in an appropriate solvent at 0 or 20 °C .

Scientific Research Applications

Pharmaceutical Intermediate

“5,6-Dihydrobenzo[b]thiophen-7(4H)-one” could potentially be used as a pharmaceutical intermediate . Pharmaceutical intermediates are chemical compounds that are the building blocks used in the production of active pharmaceutical ingredients.

Synthesis of Tridentate Schiff Base

The compound can be involved in the condensation of an amino carboxyalkyl derivative of a similar compound (4,5,6,7-tetrahydrobenzo[b]thiophene) with salicylaldehyde. This reaction yields a potentially tridentate Schiff base (HSAT), which can form a series of copper (II) complexes . These complexes have various applications in catalysis, materials science, and medicinal chemistry.

Hydrazone Derivative Formation

The reaction of ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 3-iminobutyronitrile can give a hydrazone derivative . Hydrazone derivatives have been studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Allosteric Enhancers of Agonist Activity

Benzoylthiophenes, a related group of compounds, are known to be allosteric enhancers (AE) of agonist activity at the A1 adenosine receptor . This suggests that “5,6-Dihydrobenzo[b]thiophen-7(4H)-one” might also have potential applications in this area.

Future Directions

The future directions in the research of benzo[b]thiophene derivatives could involve further exploration of their potential biological activities and the development of novel quorum sensing inhibitors .

properties

IUPAC Name

5,6-dihydro-4H-1-benzothiophen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8OS/c9-7-3-1-2-6-4-5-10-8(6)7/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJQJCKVMQVOHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70438816
Record name 5,6-Dihydro-1-benzothiophen-7(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dihydrobenzo[b]thiophen-7(4H)-one

CAS RN

1468-84-4
Record name 5,6-Dihydrobenzo[b]thiophen-7(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1468-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dihydro-1-benzothiophen-7(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5,6,7-tetrahydro-1-benzothiophen-7-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The product from Step D (1.8 g, 11.0 mmol) was dissolved in 2-methoxyethyl ether (2 mL) and added thionyl chloride (0.89 mL, 12.2 mmol) and pyridine (1 drop) and heated to 70° C. for 24 hours. The mixture was purified by column chromatography (silica gel, 0-15% ethyl acetate/hexanes as an eluent) to provide 5,6-dihydro-4H-benzothiophen-7-one (1.16 g, 72%): 1H NMR (500 MHz, CDCl3) δ 7.61 (d, J=4.9 Hz, 1H), 6.97 (d, J=4.9 Hz, 1H), 2.89-2.87 (m, 2H), 2.63-2.60 (m, 2H), 2.21-2.16 (m, 2H).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.89 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Dihydrobenzo[b]thiophen-7(4H)-one
Reactant of Route 2
Reactant of Route 2
5,6-Dihydrobenzo[b]thiophen-7(4H)-one
Reactant of Route 3
Reactant of Route 3
5,6-Dihydrobenzo[b]thiophen-7(4H)-one
Reactant of Route 4
5,6-Dihydrobenzo[b]thiophen-7(4H)-one
Reactant of Route 5
Reactant of Route 5
5,6-Dihydrobenzo[b]thiophen-7(4H)-one
Reactant of Route 6
Reactant of Route 6
5,6-Dihydrobenzo[b]thiophen-7(4H)-one

Q & A

Q1: What makes 5,6-Dihydrobenzo[b]thiophen-7(4H)-one a useful building block in organic synthesis?

A1: 5,6-Dihydrobenzo[b]thiophen-7(4H)-one is a valuable synthetic intermediate due to its versatility in constructing diverse sulfur-containing heterocycles. Studies highlight its utility in synthesizing substituted benzo[b]thiophenes [] and more complex condensed sulfur heterocyclic systems [, , , ]. This compound's reactivity stems from the presence of the ketone functionality and the adjacent methylene group, allowing for various chemical transformations.

Q2: Can you provide specific examples of how 5,6-Dihydrobenzo[b]thiophen-7(4H)-one has been used to create other heterocyclic compounds?

A2: Researchers have successfully employed 5,6-Dihydrobenzo[b]thiophen-7(4H)-one as a starting material for synthesizing several heterocyclic systems. For instance, it serves as a precursor in the formation of 4,5-dihydro-1H-thieno(g)indoles through reaction with acetylenic esters []. Additionally, it plays a key role in the synthesis of 4,5-dihydro-6H-4-methylcyclo-penta[b]-thiophen-6-one, a product achieved through its reaction with 3-chloropropionyl chloride under Friedel-Crafts conditions [].

Q3: Are there any readily available synthetic routes to produce 5,6-Dihydrobenzo[b]thiophen-7(4H)-one?

A3: Yes, efficient synthetic pathways for obtaining 5,6-Dihydrobenzo[b]thiophen-7(4H)-one have been established. One notable approach, described as "expedient" by researchers, is detailed in []. While the specifics of this method require further examination of the source material, this finding suggests that 5,6-Dihydrobenzo[b]thiophen-7(4H)-one can be readily synthesized, making it an even more appealing building block for organic synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.